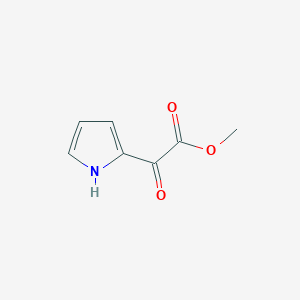

methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate

CAS No.: 54224-26-9

Cat. No.: VC5000179

Molecular Formula: C7H7NO3

Molecular Weight: 153.137

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54224-26-9 |

|---|---|

| Molecular Formula | C7H7NO3 |

| Molecular Weight | 153.137 |

| IUPAC Name | methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate |

| Standard InChI | InChI=1S/C7H7NO3/c1-11-7(10)6(9)5-3-2-4-8-5/h2-4,8H,1H3 |

| Standard InChI Key | LXHFRGJQRNUGQE-UHFFFAOYSA-N |

| SMILES | COC(=O)C(=O)C1=CC=CN1 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate consists of a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) substituted at the 2-position with a glyoxylate group (). The planar pyrrole ring contributes to aromatic stability, while the electron-withdrawing keto and ester groups induce polarization, enhancing electrophilicity at the α-carbon . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 153.14 | |

| Purity (Commercial) | ≥97% | |

| Aromatic System | 1H-pyrrole | |

| Functional Groups | α-Ketoester, pyrrole |

Synthetic Methodologies

Friedel-Crafts Acylation

A cornerstone synthesis involves Friedel-Crafts acylation of pyrrole with oxalyl chloride (), followed by esterification with methanol . Optimized conditions (Scheme 1) yield the target compound in 57%:

-

Acylation: Pyrrole reacts with oxalyl chloride at to form a reactive diacylium intermediate.

-

Quenching: Addition of methanol and sodium methoxide yields the methyl ester.

Key Advantages:

-

High regioselectivity for the pyrrole 2-position due to electronic directing effects .

-

Scalable under cryogenic conditions.

Three-Component Coupling

Alternative routes employ multicomponent reactions (MCRs) involving pyrrole, carbonyl sources, and methylating agents. For example, condensation of pyrrole-2-carbaldehyde with methyl glyoxylate in the presence of Lewis acids (e.g., ZnCl) affords the product in moderate yields (30–40%).

Reactivity and Chemical Transformations

Nucleophilic Additions

The α-keto group undergoes nucleophilic attacks, enabling diversification:

-

Ammonia Derivatives: React with hydrazines to form hydrazones, precursors to pyrazole derivatives .

-

Grignard Reagents: Add to the ketone, yielding tertiary alcohols that can be dehydrated to α,β-unsaturated esters .

Cyclocondensations

The compound participates in heterocycle formation:

-

Paal-Knorr Synthesis: Reacts with 1,3-diketones to form pyrrolo[1,2-a]pyrazines .

-

With Ureas: Forms pyrrolo[2,1-f] triazin-6-one scaffolds under basic conditions .

Biological and Pharmacological Relevance

Antimicrobial Activity

Preliminary screens indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL). The α-ketoester moiety may disrupt microbial cell wall biosynthesis via non-covalent interactions with penicillin-binding proteins.

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing:

-

Pyrrole Alkaloids: E.g., lamellarins and ningalins, which exhibit antitumor properties .

-

Kinase Inhibitors: Functionalization at the α-position yields ATP-competitive inhibitors .

Material Science

Conjugated polymers incorporating methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate derivatives show tunable optoelectronic properties, with potential use in organic LEDs .

Comparison with Analogous Compounds

Future Directions

-

Mechanistic Studies: Elucidate the compound’s interactions with biological targets using cryo-EM and X-ray crystallography.

-

Process Optimization: Develop continuous-flow synthesis to improve yield and reduce waste .

-

Therapeutic Exploration: Evaluate efficacy in animal models of infectious diseases and oncology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume